1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of pyrrolidine alkaloids. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties . The compound features a pyrrolidine ring fused with a benzodiazole moiety, making it a unique structure with potential pharmacological applications.
Preparation Methods
The synthesis of 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Construction of the Benzodiazole Moiety: The benzodiazole moiety is usually constructed through cyclization reactions involving suitable aromatic precursors.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine ring with the benzodiazole moiety under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit diverse biological activities.
Benzodiazole Derivatives: Compounds with a benzodiazole moiety, such as benzodiazole-2-one, which are known for their pharmacological properties.
The uniqueness of this compound lies in its combined structure of pyrrolidine and benzodiazole rings, which may confer distinct biological activities and therapeutic potential compared to its individual components .
Properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-11-13-9-3-1-2-4-10(9)14(11)8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,15);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUASLXCFGNKOI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C3=CC=CC=C3NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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